REACTION_CXSMILES
|
C(NCC=O)(OC[CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)C2C1=CC=CC=2)=O.[H-].[Na+].S(N1[CH:38]=[CH:37][N:36]=[CH:35]1)(C1C=CC(C)=CC=1)(=O)=O.[O:39]1CCC[CH2:40]1>>[CH2:5]([N:36]1[CH2:37][CH2:38][O:39][CH2:40][CH2:35]1)[C:17]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
254.2 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
894.5 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting white suspension was stirred vigorously at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before removing the cooling bath
|
Type
|
WAIT
|
Details
|
After 1 hr at 23° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was returned to a 0° C.
|
Type
|
CUSTOM
|
Details
|
for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was observed subsequent to the addition of each portion)
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the resulting reaction solution for a further 10 min at 0° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was again removed
|
Type
|
WAIT
|
Details
|
After 1 hr at 23° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
excess sodium hydride was CAREFULLY quenched by the slow addition of 30 mL saturated aqueous ammonium chloride to the reaction suspension at 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between 340 mL ammounium chloride (sat., aq.) and 370 mL diethyl ether
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
washed further with 1×300 mL water and 1×200 mL brine
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×200 mL diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Concentration of the extracts in vacuo provided a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (SiO2, 20% ethyl acetate-hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 926.6 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |